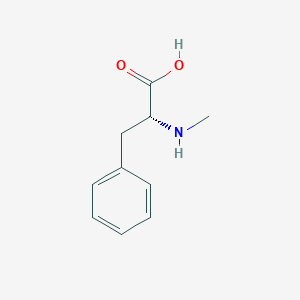

N-methyl-d-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56564-52-4 | |

| Record name | N-Methylphenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Incorporation of N-methyl-d-phenylalanine in Modern Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptide-based therapeutics is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. Among the arsenal of chemical modifications, the site-specific incorporation of N-methyl-d-phenylalanine represents a sophisticated strategy to enhance the pharmacological profile of peptide drug candidates. This technical guide provides a comprehensive overview of the multifaceted applications of this compound in research. We will delve into its role in conferring proteolytic resistance, modulating receptor affinity, and improving membrane permeability. This guide will further provide detailed experimental protocols for the synthesis of this compound-containing peptides and for the assessment of their enhanced properties, supported by quantitative data and visual representations of key concepts.

Introduction: The Rationale for N-methylation and D-Amino Acid Substitution

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases and poor absorption across biological membranes. Two powerful strategies to mitigate these issues are the substitution of L-amino acids with their D-enantiomers and the N-methylation of the peptide backbone.

The incorporation of a D-amino acid, such as D-phenylalanine, renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This significantly enhances the peptide's in vivo half-life. N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, offers a complementary set of advantages. It introduces steric hindrance, further shielding the peptide bond from enzymatic attack.[1] Crucially, N-methylation also removes a hydrogen bond donor, which can increase lipophilicity and reduce the desolvation penalty for membrane crossing, thereby improving permeability.[1] Furthermore, the N-methyl group restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1]

This compound combines the benefits of both strategies, making it a particularly valuable building block in the design of robust and effective peptide therapeutics.

Enhancing Pharmacokinetic Properties: The Impact of this compound

The introduction of this compound into a peptide sequence can profoundly alter its pharmacokinetic profile. These improvements are primarily seen in increased metabolic stability and enhanced membrane permeability.

Increased Metabolic Stability

N-methylation of the peptide backbone provides a steric shield that protects the amide bond from proteolytic degradation by enzymes like proteases.[1] This increased resistance to enzymatic cleavage leads to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.

Table 1: Illustrative Comparison of Proteolytic Stability

| Peptide | Modification | Enzyme(s) | Half-life (t½) of Non-Modified Peptide | Half-life (t½) of Modified Peptide | Fold Increase in Stability | Reference |

| Generic Peptide A | N-methylation | Trypsin | 15 min | > 240 min | > 16 | [2] |

| Generic Peptide B | D-Amino Acid Substitution | Chymotrypsin | 30 min | > 180 min | > 6 | [3] |

| Hypothetical Peptide with Phe | This compound | Serum | < 10 min | Several hours | Significant |

Improved Membrane Permeability

The ability of a drug to cross cellular membranes is crucial for its oral bioavailability and its ability to reach intracellular targets. N-methylation can enhance membrane permeability by reducing the number of hydrogen bond donors in the peptide backbone, thereby decreasing the energetic cost of moving from an aqueous to a lipid environment.[1] Peptides rich in N-methyl-phenylalanine have been specifically investigated as highly versatile blood-brain barrier shuttles, demonstrating their potential for delivering therapeutics to the central nervous system.[4]

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs.[1][5] A compound with a high apparent permeability coefficient (Papp) in this assay is more likely to be well-absorbed in vivo.

Table 2: Caco-2 Permeability of N-methylated Peptides

| Compound Category | Key Finding |

| N-methylated cyclic peptides | A tri-N-methylated analog of a somatostatin mimetic showed a significant increase in permeability, contributing to a 10% oral bioavailability.[3] |

| N-methyl phenylalanine-rich peptides | These peptides have been shown to act as effective blood-brain barrier shuttles, facilitating the transport of otherwise impermeable cargo molecules across cell monolayers in vitro.[4] |

| General trend for N-methylated cyclic peptides | N-methylation, by reducing the number of intramolecular hydrogen bonds and exposing a more lipophilic surface, can significantly improve passive diffusion across Caco-2 monolayers.[6] |

Modulation of Receptor Binding Affinity

The conformational constraints imposed by N-methylation can have a significant impact on a peptide's interaction with its biological target. By locking the peptide into a more bioactive conformation, N-methylation can lead to an increase in receptor binding affinity (lower Ki or IC50 values). Conversely, if the conformational change is not favorable for binding, a decrease in affinity can be observed. This makes N-methyl scanning a valuable tool for structure-activity relationship (SAR) studies.

While specific Ki values for a peptide with and without this compound were not found in the initial searches, studies on related modifications provide strong evidence for this principle. For instance, the introduction of D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides has been shown to improve their receptor binding affinities.[7] Similarly, N-methylation of enkephalin analogs has been shown to result in high binding affinity at opioid receptors.[8]

Table 3: Opioid Receptor Binding Affinities of Modified Peptides (Illustrative)

| Peptide Analogue | Modification(s) | Receptor | Ki (nM) | Reference |

| DAMGO | D-Ala, N-Me-Phe, Gly-ol | µ-opioid | 1-2 | [9] |

| Fentanyl Analogues | Various N-substitutions | µ-opioid | Varies | [10] |

| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | D-Phe insertion | GnRH | 7.6 | [7] |

| Hypothetical Peptide with this compound | N-methylation and D-amino acid substitution | Target X | Potentially enhanced |

Note: This table illustrates the principle that modifications such as D-amino acid incorporation and N-methylation can significantly impact receptor binding affinity.

Research Applications in Neuroscience

While the primary role of this compound in research is as a tool for peptide modification, it is important to consider any potential direct interactions with neurological targets. The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory, and its dysfunction is implicated in numerous neurological disorders.[2]

Research has shown that high concentrations of L-phenylalanine can inhibit NMDA receptor function by competing with the co-agonist glycine.[11][12] However, there is a lack of direct evidence from the conducted searches to suggest that this compound itself is a potent or specific modulator of the NMDA receptor. Its application in neuroscience research, therefore, primarily lies in its use to improve the pharmacokinetic properties of peptides targeting various neurological receptors and pathways. For example, enhancing the blood-brain barrier penetration of a peptide targeting a specific G-protein coupled receptor (GPCR) in the brain is a key application.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-d-phenylalanine

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Incorporation of Fmoc-N-methyl-d-phenylalanine:

-

Due to steric hindrance, use a stronger coupling reagent like HATU (3.8 eq.) and a base like N,N-diisopropylethylamine (DIEA) (4 eq.).

-

Pre-activate the Fmoc-N-methyl-d-phenylalanine with HATU and DIEA in DMF for 5-10 minutes.

-

Add the activated mixture to the resin and extend the coupling time to 4-12 hours.

-

Monitor the coupling completion using a Kaiser test (will be negative for the secondary amine of the N-methylated residue).

-

-

Coupling of the Subsequent Amino Acid: The coupling onto the N-methylated residue can also be sterically hindered. Use the enhanced coupling conditions from step 4.

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the pellet with cold diethyl ether and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for SPPS of a Peptide with this compound

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of a peptide containing this compound.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test peptide and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

-

Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test peptide solution in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

-

Take a sample from the apical chamber at the beginning and end of the experiment.

-

-

Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of peptide appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the peptide in the donor chamber.

-

Workflow for Caco-2 Permeability Assay

Caption: General workflow for assessing peptide permeability using the Caco-2 cell model.

Signaling Pathway Modulation: A Case Study with Opioid Receptors

Peptides containing this compound can be designed to modulate a variety of signaling pathways by interacting with specific receptors. A prominent example is the modulation of opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception.

When an opioid agonist peptide containing this compound binds to the µ-opioid receptor, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The activated G-protein (Gi/o) inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Additionally, the βγ subunit of the G-protein can modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, resulting in analgesia.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of a µ-opioid receptor agonist containing this compound.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its strategic incorporation into peptide sequences offers a robust method for enhancing proteolytic stability, improving membrane permeability, and fine-tuning receptor interactions. The ability to combine the advantages of D-amino acid substitution and N-methylation in a single building block makes it particularly valuable for the development of next-generation peptide therapeutics with improved drug-like properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage the potential of this compound in their drug discovery and development endeavors.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caco-2 Permeability | Evotec [evotec.com]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylphenylalanine, D- | C10H13NO2 | CID 6427037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 12. researchgate.net [researchgate.net]

An Investigator's Guide to the Biological Activity of N-methyl-d-phenylalanine: A Framework for Discovery

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the biological activity of the synthetic amino acid, N-methyl-d-phenylalanine (N-Me-D-Phe). As a compound that is not extensively characterized in the scientific literature, this document will delve into the known biological activities of its constituent moieties—D-phenylalanine and N-methylated amino acids—to build a predictive model of its potential pharmacological profile. This guide will then outline a rigorous, multi-step experimental workflow to systematically investigate these hypotheses, offering detailed protocols and the scientific rationale behind them.

Deconstructing this compound: A Hypothesis-Driven Approach

The unique structure of this compound, combining the D-enantiomer of phenylalanine with a methyl group on the amine, suggests a potential for novel biological activities. Our exploration begins with an analysis of its parent compounds.

The Enigmatic Role of D-phenylalanine: An Enkephalinase Inhibitor

Unlike its L-isomer, which is a building block of proteins, D-phenylalanine exhibits distinct pharmacological properties. The primary established mechanism of action for D-phenylalanine is the inhibition of enkephalinases.[1][2] These enzymes are responsible for the degradation of endogenous opioid peptides, the enkephalins. By inhibiting these enzymes, D-phenylalanine can elevate the levels of enkephalins in the synaptic cleft, thereby potentiating endogenous pain-relief pathways.[1] This mode of action has led to its investigation as an analgesic, often in combination with other treatments.[2]

The Impact of N-Methylation: Enhancing Pharmacological Properties

The N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the therapeutic potential of peptides and small molecules.[3] This modification can confer several advantageous properties:

-

Increased Metabolic Stability: The N-methyl group can protect against enzymatic degradation by peptidases, prolonging the half-life of the molecule.

-

Conformational Rigidity: N-methylation can restrict the conformational freedom of the amino acid, which can lead to higher receptor selectivity and affinity.[3]

-

Improved Membrane Permeability: In some cases, N-methylation can enhance the lipophilicity of a molecule, facilitating its passage across biological membranes, including the blood-brain barrier.[4]

A Synthesized Hypothesis: The Potential Biological Profile of this compound

Based on the activities of its components, we can formulate a primary hypothesis for the biological activity of this compound:

It is hypothesized that this compound will act as a metabolically stable enkephalinase inhibitor with enhanced central nervous system bioavailability, leading to potentiation of endogenous opioid signaling.

A secondary hypothesis, considering the known interaction of L-phenylalanine with the N-methyl-D-aspartate (NMDA) receptor, is that this compound may exhibit some activity at this receptor, although the nature of this interaction (agonist, antagonist, or none) is unknown and requires empirical investigation.[5][6]

A Roadmap for Investigation: Experimental Protocols

To validate our hypotheses, a systematic and multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each stage building upon the data from the previous one.

Synthesis and Characterization of this compound

The first step is to obtain or synthesize high-purity this compound. Several synthetic routes for N-methylated amino acids have been described.[3][7][8]

Protocol 1: Synthesis of N-BOC-N-methyl-d-phenylalanine [7]

-

Combine this compound (1.0 eq) in dimethylformamide.

-

Add triethylamine (3.6 eq) and di-tert-butyl dicarbonate (2.2 eq).

-

Stir the reaction mixture under a nitrogen atmosphere for 18 hours.

-

Filter the reaction mixture and remove the solvent in vacuo to yield N-BOC-N-methyl-d,l-phenylalanine.

-

Purify the product using column chromatography.

-

Confirm the structure and purity of the final product using NMR and mass spectrometry.

In Vitro Characterization: Receptor Binding and Functional Assays

This stage aims to determine the molecular targets of this compound.

Protocol 2: Opioid Receptor Binding Assay

-

Prepare membrane fractions from cells expressing human mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) to determine the binding affinity of this compound for each opioid receptor subtype.

Protocol 3: Enkephalinase Inhibition Assay

-

Use a commercially available enkephalinase (neprilysin) activity assay kit.

-

Incubate recombinant human neprilysin with a fluorogenic substrate and varying concentrations of this compound.

-

Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of this compound as an enkephalinase inhibitor.

Protocol 4: NMDA Receptor Activity Assay (Electrophysiology)

-

Use primary neuronal cultures or Xenopus oocytes expressing NMDA receptors.

-

Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.[5][6]

-

Apply a saturating concentration of NMDA and glycine to elicit a baseline current.

-

Perfuse the cells with varying concentrations of this compound in the continued presence of NMDA and glycine.

-

Measure the change in current amplitude to determine if this compound acts as a positive or negative modulator of the NMDA receptor.

In Vivo Evaluation: Pharmacokinetic and Pharmacodynamic Studies

These experiments will assess the physiological effects of this compound in a living system.

Protocol 5: Pharmacokinetic Analysis in Rodents

-

Administer a single dose of this compound to a cohort of rodents via intravenous and oral routes.

-

Collect blood samples at various time points post-administration.

-

Analyze the plasma concentrations of this compound using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Protocol 6: Analgesic Efficacy in a Rodent Model of Pain (e.g., Hot Plate Test)

-

Acclimatize rodents to the hot plate apparatus.

-

Administer this compound or a vehicle control.

-

At various time points post-administration, place the animal on the hot plate and record the latency to a pain response (e.g., licking a paw, jumping).

-

A significant increase in latency compared to the control group indicates an analgesic effect.

Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting experimental outcomes.

Quantitative Data Summary

| Parameter | Assay | Predicted Outcome for this compound |

| Opioid Receptor Ki (µ, δ, κ) | Radioligand Binding Assay | Low to no direct binding affinity |

| Enkephalinase IC50 | Enkephalinase Activity Assay | Potent inhibition (low µM to nM range) |

| NMDA Receptor Modulation | Electrophysiology | Unknown; potential for weak modulation |

| Oral Bioavailability | Pharmacokinetic Study | Moderate to high |

| Analgesic Effect | Hot Plate Test | Dose-dependent increase in pain threshold |

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the in vitro characterization of this compound.

Hypothesized Signaling Pathway for Analgesia

Caption: The hypothesized mechanism of action for this compound-induced analgesia.

Conclusion and Future Directions

The exploration of novel chemical entities like this compound is paramount for the advancement of pharmacology and drug discovery. While direct evidence of its biological activity is currently limited, a hypothesis-driven approach based on its structural components provides a solid foundation for investigation. The experimental roadmap outlined in this guide offers a rigorous and systematic pathway to elucidate the pharmacological profile of this compound. The potential for a centrally-acting, metabolically stable enkephalinase inhibitor makes this a compound of significant interest for the development of new therapeutics for pain and potentially other neurological disorders. The scientific community is encouraged to undertake these investigations to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. hmieducation.com [hmieducation.com]

- 2. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of Natural Products Containing N-methyl-d-phenylalanine and its Analogs

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, characterization, and biological significance of natural products incorporating N-methyl-d-phenylalanine and its aromatic analogs. It moves beyond a simple listing of compounds to detail the causality behind experimental choices, present validated protocols, and offer insights into the unique biosynthetic pathways that generate these stereochemically complex molecules.

Introduction: The Significance of N-methylation and D-Stereochemistry in Natural Products

Nature has long utilized non-proteinogenic amino acids to build structurally diverse and biologically potent molecules. Among these modifications, N-methylation and the incorporation of D-amino acids are two powerful strategies to enhance the pharmacological properties of peptide-based natural products. N-methylation can increase metabolic stability, improve membrane permeability, and modulate conformation.[1] Similarly, the presence of D-amino acids, which are not incorporated through the standard ribosomal machinery, confers resistance to proteolysis and can be crucial for specific target interactions.[2][3]

Natural products that combine both features—an N-methylated D-aromatic amino acid—represent a particularly intriguing class of compounds. Their discovery and characterization, however, present significant analytical challenges. This guide focuses on key examples of such molecules, providing a framework for their isolation, structure elucidation, and biological evaluation. We will delve into the technical specifics of three exemplary classes of marine and cyanobacterial metabolites: the Jasplakinolides , Geodiamolides , and Cryptophycins .

Part 1: Discovery and Isolation Workflow

The journey from a biological source to a purified, active compound is a meticulous process. The initial discovery often stems from high-throughput screening of crude natural product extracts for a desired biological activity, such as cytotoxicity against cancer cell lines. Once an active extract is identified, a bioassay-guided fractionation strategy is typically employed.

Bioassay-Guided Fractionation

This process involves the systematic separation of the crude extract into fractions of decreasing complexity, with each fraction being tested for biological activity. This iterative process allows researchers to pinpoint the active component(s).

A generalized workflow is as follows:

-

Extraction : The source organism (e.g., marine sponge, cyanobacteria) is harvested and extracted with a sequence of solvents, typically starting with a nonpolar solvent (e.g., dichloromethane or hexane) and progressing to more polar solvents (e.g., methanol, water).

-

Initial Fractionation : The crude extract is subjected to a primary separation technique, such as Vacuum Liquid Chromatography (VLC) or Solid-Phase Extraction (SPE), using a normal or reversed-phase sorbent.

-

Iterative Chromatography : Active fractions are further purified using High-Performance Liquid Chromatography (HPLC). This is the cornerstone of purification, often requiring multiple rounds with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase gradients to resolve complex mixtures.

-

Purity Assessment : The purity of the isolated compound is confirmed by analytical HPLC, typically with photodiode array (PDA) and mass spectrometry (MS) detectors.

Diagram: Bioassay-Guided Fractionation Workflow

Caption: Generalized workflow for bioassay-guided fractionation of natural products.

Case Study: Isolation of Jasplakinolide

Jasplakinolide, a potent cyclodepsipeptide with antifungal and anticancer properties, was first isolated from the marine sponge Jaspis johnstoni.[4][5] The isolation procedure exemplifies the workflow described above.

Protocol 1: Isolation of Jasplakinolide

-

Extraction : Lyophilized sponge tissue is exhaustively extracted with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).

-

Solvent Partitioning : The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water. The bioactive components typically partition into the organic layer.

-

Initial Chromatography : The EtOAc-soluble material is subjected to silica gel flash chromatography, eluting with a gradient of methanol in dichloromethane.

-

HPLC Purification : The active fractions from flash chromatography are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column using an isocratic or shallow gradient mobile phase of acetonitrile in water.

-

Final Polish : A final purification step on a different stationary phase (e.g., phenyl-hexyl) may be required to remove minor impurities, yielding pure jasplakinolide.[6]

Part 2: Structure Elucidation

Determining the complete structure of a novel natural product, including its absolute stereochemistry, is a complex puzzle that requires a suite of modern analytical techniques.

Planar Structure Determination

The planar structure (i.e., the connectivity of atoms) is primarily determined using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS) : Provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

-

1D NMR (¹H and ¹³C) : Identifies the types and numbers of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the molecular fragments.

-

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling networks, typically through 2 or 3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is key for connecting molecular fragments across quaternary carbons or heteroatoms.

-

Stereochemistry Determination: The Chiral Challenge

Determining the absolute configuration of each stereocenter is one of the most challenging aspects of natural product discovery. For complex peptides, this is typically achieved by degrading the molecule into its constituent amino acid and hydroxy acid building blocks, followed by chiral analysis.

Protocol 2: Stereochemical Analysis of Amino Acid Residues

-

Acid Hydrolysis : The purified natural product (e.g., Geodiamolide A) is hydrolyzed into its constituent amino acids by heating in 6N hydrochloric acid (HCl) at ~110°C for 16-24 hours.

-

Derivatization : The resulting amino acid hydrolysate is derivatized with a chiral reagent. A widely used method is Marfey's method , which employs Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[7] This reagent reacts with the primary or secondary amine of the amino acids to form diastereomers.

-

Chiral Chromatography : The resulting diastereomeric derivatives are analyzed by RP-HPLC. The L-amino acid derivative will have a different retention time than the D-amino acid derivative.

-

Comparison to Standards : The retention times of the derivatized amino acids from the hydrolysate are compared to those of authentic L- and D-standards that have been derivatized in the same manner. This allows for the unambiguous assignment of the absolute stereochemistry of each amino acid residue.

Diagram: Stereochemistry Determination Workflow

Caption: Workflow for determining amino acid stereochemistry using Marfey's method.

Case Studies in Structure Elucidation

-

Geodiamolide A : This cyclodepsipeptide from the sponge Geodia sp. contains an unusual 3-iodo-N-methyl-D-tyrosine residue. Its structure was solved using a combination of NMR techniques to piece together the macrocycle and acid hydrolysis followed by chiral analysis to confirm the D-configuration of the N-methylated tyrosine.[8]

-

Cryptophycin-1 : Isolated from Nostoc sp., this potent anticancer agent contains a D-tyrosine derivative (Unit B). The stereochemistry was established through extensive NMR analysis and confirmed by total synthesis.[9][10] The complex stereochemistry of the polyketide portion (Unit A) required particularly detailed analysis of NOESY correlations and J-coupling constants.[10]

-

Jasplakinolide : The structure of jasplakinolide contains a 2-bromo-N-methyl-D-tryptophan residue. The absolute configurations of its components were determined by acidic hydrolysis, derivatization of the resulting amino acids, and analysis by liquid chromatography, comparing the results to authentic standards.[11]

Part 3: Biosynthesis - Nature's Assembly Line

The biosynthesis of these complex molecules is not template-driven in the way of ribosomal protein synthesis. Instead, they are assembled by massive multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) , often working in concert with Polyketide Synthases (PKS) .

The biosynthetic gene cluster for cryptophycins, for example, has been identified and characterized.[2][12] It encodes a series of modules, each responsible for the incorporation and modification of a specific building block. Key enzymatic domains within these modules include:

-

Adenylation (A) domain : Selects and activates the specific amino acid.

-

Thiolation (T) domain : Covalently tethers the activated amino acid.

-

Condensation (C) domain : Catalyzes peptide bond formation.

-

N-Methyltransferase (MT) domain : Adds a methyl group to the nitrogen of the tethered amino acid.

-

Epimerization (E) domain : Converts an L-amino acid into its D-enantiomer after it has been incorporated into the growing peptide chain.

-

Thioesterase (TE) domain : Catalyzes the release and often the macrocyclization of the final product.

The discovery of these gene clusters not only illuminates how these molecules are made but also opens the door to biosynthetic engineering, allowing for the creation of novel analogs by manipulating the biosynthetic machinery.[2][12]

Diagram: Simplified NRPS Module for N-methyl-D-amino Acid Incorporation

Caption: Key domains in an NRPS module responsible for incorporating an N-methyl-D-amino acid.

Part 4: Biological Activity and Mechanism of Action

The inclusion of N-methyl-D-aromatic amino acids often imparts potent and specific biological activities. The three classes of compounds highlighted here are all potent cytotoxins with potential applications in oncology.

| Natural Product Class | Primary Biological Target | Mechanism of Action | Representative IC₅₀ |

| Jasplakinolide | F-actin | Binds competitively with phalloidin, inducing polymerization and stabilizing actin filaments, leading to cell cycle arrest and apoptosis.[13][14] | 35 nM (PC3 prostate carcinoma)[14] |

| Cryptophycins | Tubulin | Binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.[3][15] Effective against multidrug-resistant cell lines.[16] | < 20 pM (various cancer cell lines) |

| Geodiamolides | F-actin | Disrupts the actin cytoskeleton, leading to inhibition of cancer cell migration and invasion.[1] | ~130 nM (Geodiamolide H analog in HeLa cells)[17] |

Table 1: Summary of Biological Activities of Selected Natural Products.

The potent cytotoxicity of these compounds makes them valuable as pharmacological tools for studying the cytoskeleton and as lead compounds for the development of new anticancer drugs. For example, the high potency of cryptophycins led to the development of synthetic analogs like cryptophycin-52, which entered clinical trials.[15]

Conclusion and Future Outlook

The discovery of natural products containing this compound and its derivatives continues to unveil novel chemical scaffolds with profound biological activities. While their isolation and structural characterization demand a sophisticated analytical workflow, the insights gained are invaluable. The elucidation of their PKS/NRPS biosynthetic pathways not only provides a deeper understanding of microbial metabolism but also equips researchers with the tools for combinatorial biosynthesis and chemoenzymatic synthesis.[2][18] As analytical techniques become more sensitive and genomic sequencing becomes more accessible, the discovery pipeline for these unique and potent molecules is poised for significant expansion, offering promising new avenues for drug discovery and development.

References

- 1. The geodiamolide H, derived from Brazilian sponge Geodia corticostylifera, regulates actin cytoskeleton, migration and invasion of breast cancer cells cultured in three-dimensional environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasplakinolide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halohydrin analogues of cryptophycin 1: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isolation and structure determination of cryptophycins 38, 326, and 327 from the terrestrial cyanobacterium Nostoc sp. GSV 224 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Total Synthesis and Bioactivity Mapping of Geodiamolide H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Architects of Innovation: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immutable alphabet of twenty proteinogenic amino acids, dictated by the central dogma, has long been the foundation of biological understanding and therapeutic intervention. However, the constraints of this limited chemical repertoire have become increasingly apparent in the quest for novel drugs with enhanced potency, stability, and specificity. This technical guide serves as an in-depth exploration of the world beyond nature's canonical set, focusing on the strategic implementation of non-proteinogenic amino acids (npAAs) in modern drug discovery. We will dissect the fundamental principles that render npAAs powerful tools, provide detailed experimental methodologies for their seamless integration into peptide-based therapeutics, and illuminate these concepts with real-world case studies of market-approved drugs. This document is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to rationally design and synthesize the next generation of innovative medicines.

Introduction: Expanding the Chemical Lexicon of Life

Peptide-based drugs have garnered significant attention due to their high specificity and low toxicity.[1] However, their therapeutic potential is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility, leading to short in-vivo half-lives and low oral bioavailability.[2][3] Non-proteinogenic amino acids (npAAs), also known as unnatural amino acids (UAAs), are amino acids that are not naturally encoded in an organism's genetic code.[4] Their incorporation into peptide scaffolds offers a powerful strategy to overcome these challenges by introducing novel chemical functionalities, stereochemistries, and backbone structures.[5] This expansion of the chemical space available for drug design allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, transforming transient peptides into robust therapeutic candidates.[4][6]

The utility of npAAs is not a theoretical concept; numerous FDA-approved drugs contain these unique building blocks, demonstrating their clinical and commercial success.[3] This guide will provide the scientific rationale and practical knowledge necessary to leverage the vast potential of npAAs in your drug discovery programs.

The Strategic Advantage of Non-Proteinogenic Amino Acids

The decision to incorporate an npAA into a peptide therapeutic is a strategic one, driven by the desire to rationally engineer specific, advantageous properties. The unique structural features of npAAs can be leveraged to address the primary liabilities of natural peptides.

Enhancing Proteolytic Stability: A Shield Against Degradation

One of the most significant hurdles for peptide drugs is their rapid clearance by proteases.[7] The introduction of npAAs can effectively shield the peptide backbone from enzymatic attack.

-

D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common and highly effective strategy. Proteases are stereospecific enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to cleavage.[8]

-

N-Alkylated Amino Acids: The methylation or alkylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric hindrance, both of which can significantly reduce susceptibility to proteolysis.[8]

-

α,α-Disubstituted Amino Acids: Amino acids with two substituents at the α-carbon, such as aminoisobutyric acid (Aib), introduce significant steric bulk that can protect nearby peptide bonds from enzymatic hydrolysis.[7]

Conformational Constraint: Locking in Bioactivity

Many peptides are highly flexible in solution, adopting a multitude of conformations. This conformational heterogeneity can lead to a decrease in binding affinity for the target receptor, as only a specific conformation is typically bioactive. npAAs can be used to pre-organize the peptide into its bioactive conformation, thereby increasing potency.

-

Cyclic Amino Acids and Proline Analogs: The rigid ring structures of npAAs like piperidine-4-carboxylic acid (Api) or constrained proline analogs can induce specific turns and bends in the peptide backbone, stabilizing secondary structures such as β-turns and helices.[7]

-

α,α-Disubstituted Amino Acids: Beyond steric shielding, residues like Aib also restrict the available conformational space of the peptide backbone, promoting helical structures.

Modulating Pharmacokinetic Properties: Beyond Stability

The influence of npAAs extends beyond simply preventing degradation. They can be utilized to fine-tune a range of pharmacokinetic parameters.

-

Lipophilicity and Hydrophilicity: The side chains of npAAs can be designed to be more or less lipophilic than their natural counterparts. This allows for the modulation of a peptide's solubility and its ability to cross biological membranes.

-

Bioavailability: By enhancing proteolytic stability and optimizing lipophilicity, the oral bioavailability of peptide drugs can be significantly improved.[3]

-

Half-life Extension: The attachment of fatty acids or other half-life extension moieties to the side chains of npAAs is a clinically validated strategy to prolong the circulation time of peptide therapeutics.[9]

The strategic selection of an npAA is therefore a multi-faceted decision, as illustrated in the following diagram:

Caption: Strategic selection of npAAs to enhance peptide properties.

Experimental Methodologies: The Art and Science of npAA Incorporation

The workhorse for synthesizing peptides containing npAAs is Solid-Phase Peptide Synthesis (SPPS).[10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10] While the fundamental principles of SPPS remain the same, the incorporation of npAAs often requires protocol modifications to address challenges such as steric hindrance and altered reactivity.[1]

Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis for npAA Incorporation

The following protocol outlines the manual Fmoc/tBu strategy for SPPS, with specific considerations for incorporating npAAs.

Materials:

-

Fmoc-protected amino acids (proteinogenic and non-proteinogenic)

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HCTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Diethyl ether

-

Reaction vessel with a sintered glass frit

Protocol:

-

Resin Swelling: a. Place the desired amount of resin in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[10] c. Drain the DMF.

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[10] b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1] d. For sterically hindered npAAs: i. Use a more powerful coupling reagent like HATU. ii. Extend the coupling time to 4-6 hours or perform a double coupling (repeating step 3b and 3c).[1] e. Wash the resin with DMF (3-5 times). f. Optional: Perform a Kaiser test to confirm complete coupling. A negative result (yellow beads) indicates a complete reaction.[1]

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1] c. Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1] b. Centrifuge to pellet the peptide and decant the ether. c. Wash the peptide pellet with cold ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Overcoming Synthetic Challenges

The synthesis of peptides containing npAAs is not without its challenges. "Difficult sequences," often rich in hydrophobic or sterically bulky residues, can lead to incomplete reactions and aggregation.[4]

Strategies to Mitigate "Difficult Sequences":

| Challenge | Mitigation Strategy | Rationale |

| Peptide Aggregation | Use of "magic mixture" solvents (e.g., DCM/DMF/NMP).[11] | These solvent mixtures can disrupt secondary structure formation and improve solvation of the growing peptide chain. |

| Incorporation of pseudoproline dipeptides. | These temporary modifications disrupt aggregation by introducing a kink in the peptide backbone. | |

| Incomplete Coupling | Use of stronger coupling reagents (e.g., HATU, COMU). | These reagents form more reactive activated esters, driving the coupling reaction to completion, especially with hindered amino acids. |

| Microwave-assisted synthesis. | Microwave energy can accelerate coupling and deprotection reactions, reducing reaction times and improving efficiency. | |

| Side Reactions | Careful selection of orthogonal protecting groups for reactive npAA side chains. | This ensures that the side chain functionality remains protected throughout the synthesis and is only removed during the final cleavage step. |

The workflow for addressing challenges in SPPS can be visualized as follows:

Caption: Decision workflow for troubleshooting difficult peptide synthesis.

Case Studies: Non-Proteinogenic Amino Acids in Approved Drugs

The true measure of a technology's impact lies in its successful application. The following case studies highlight the pivotal role of npAAs in the development of groundbreaking therapeutics.

Liraglutide and Semaglutide: Revolutionizing Diabetes and Obesity Treatment

The Challenge: The native hormone glucagon-like peptide-1 (GLP-1) is a potent regulator of glucose metabolism, but its therapeutic use is limited by an extremely short half-life of about 1.5 hours following subcutaneous injection due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance.[9][10]

The npAA Solution:

-

Liraglutide (Victoza®, Saxenda®): To extend the half-life, a C16 fatty acid was attached to the lysine at position 26 via a glutamic acid spacer.[12] This modification promotes reversible binding to serum albumin, creating a circulating reservoir of the drug and protecting it from degradation and clearance.[9] This results in a significantly extended half-life of approximately 13 hours, allowing for once-daily administration.[13][14]

-

Semaglutide (Ozempic®, Rybelsus®, Wegovy®): Building on the success of liraglutide, semaglutide incorporates two key npAAs. The alanine at position 8 is replaced with the non-proteinogenic amino acid aminoisobutyric acid (Aib) to enhance resistance to DPP-4 degradation.[10] Additionally, a C18 fatty diacid is attached to the lysine at position 26 via a linker, further increasing albumin binding and extending the half-life to an impressive 165 hours, enabling once-weekly injections.[15]

Quantitative Impact of npAA Incorporation:

| Compound | Half-life (subcutaneous) | Dosing Frequency |

| Native GLP-1 | ~1.5 hours[10] | Continuous infusion |

| Liraglutide | ~13 hours[9] | Once daily |

| Semaglutide | ~165 hours[15] | Once weekly |

Romidepsin: A Naturally Occurring Depsipeptide for Cancer Therapy

The Molecule: Romidepsin (Istodax®) is a cyclic depsipeptide, a class of molecules containing both amide and ester bonds in their backbone. It was originally isolated from the bacterium Chromobacterium violaceum.[16] Romidepsin contains several non-proteinogenic residues, including D-valine, D-cysteine, and a unique (Z)-dehydrobutyrine moiety.[17]

Mechanism of Action: Romidepsin is a potent histone deacetylase (HDAC) inhibitor.[16] Inside the cell, the disulfide bond in romidepsin is reduced, releasing a thiol group that chelates the zinc ion in the active site of HDAC enzymes.[17] This inhibition of HDACs leads to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[16]

Synthetic Challenges and Solutions: The total synthesis of romidepsin is a complex undertaking due to its unique structure, including the depsipeptide bond and the disulfide bridge.[17] Early synthetic routes were lengthy and low-yielding.[17] More recent approaches have utilized solid-phase synthesis for the linear precursor, followed by macrolactamization and disulfide bond formation in solution.[17] The synthesis of the unusual (R)-3-hydroxy-7-mercapto-4-heptenoic acid building block also presents a significant challenge.[17]

The Horizon of npAA Technology: Enzymatic Synthesis and Beyond

While chemical synthesis remains the dominant method for incorporating npAAs, the field of biocatalysis is emerging as a powerful and sustainable alternative.

Enzymatic Synthesis of npAAs

Enzymes such as transaminases and lyases can be engineered to produce a wide variety of chiral npAAs from simple, inexpensive starting materials.[18] This approach offers several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[18]

Non-Ribosomal Peptide Synthetases (NRPSs)

In nature, many complex peptides containing npAAs are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[4][19] These enzymatic assembly lines offer a blueprint for the biosynthesis of novel peptide therapeutics. Researchers are actively working to engineer NRPSs to produce custom peptides with desired npAA incorporations.[1]

The workflow for enzymatic npAA incorporation can be summarized as follows:

Caption: Enzymatic workflow for npAA synthesis and incorporation.

Conclusion: The Future is Non-Canonical

The incorporation of non-proteinogenic amino acids has transcended from a niche academic pursuit to a cornerstone of modern drug discovery. By providing a rational and powerful means to overcome the inherent limitations of natural peptides, npAAs have enabled the development of life-changing medicines. As our understanding of protein structure and function deepens, and as our synthetic and biosynthetic capabilities expand, the creative and strategic use of npAAs will undoubtedly continue to drive innovation in the pharmaceutical industry. This guide has provided a comprehensive overview of the core principles, practical methodologies, and impactful applications of this transformative technology. The future of drug discovery is not limited to the 20 canonical building blocks; it lies in the vast and exciting world of non-proteinogenic amino acids.

References

- 1. Biocatalytic synthesis of peptidic natural products and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids [mdpi.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. CN111333697B - Synthesis method of romidepsin - Google Patents [patents.google.com]

- 18. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Discovery and Development of Liraglutide and Semaglutide | Semantic Scholar [semanticscholar.org]

N-methyl-d-phenylalanine effects on protein secondary structure

An In-Depth Technical Guide on the Effects of N-methyl-D-phenylalanine on Protein Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and function. Among these, this compound (NM-D-Phe) represents a particularly potent modification, combining the conformational constraints of N-methylation with the stereochemical inversion of a D-amino acid. This guide provides a comprehensive technical overview of the profound effects of NM-D-Phe on protein secondary structure. We will delve into the fundamental principles governing these structural perturbations, present detailed methodologies for the synthesis and analysis of NM-D-Phe-containing peptides, and explore the interpretation of spectroscopic data. This document is intended to serve as a valuable resource for researchers in drug discovery, protein engineering, and materials science, offering both theoretical insights and practical guidance for harnessing the unique properties of this compound.

Introduction: The Rationale for Non-Canonical Amino Acid Incorporation

Peptides and proteins are central to virtually all biological processes, and their therapeutic potential is immense. However, native peptides often suffer from poor metabolic stability, limited cell permeability, and conformational flexibility, which can hinder their development as drugs.[1] To overcome these limitations, medicinal chemists employ a variety of strategies, including the incorporation of unnatural amino acids. This compound is a prime example of a dual-purpose modification designed to impart favorable pharmacological properties by fundamentally altering the peptide backbone.

The Two Pillars of this compound's Impact

The structural consequences of incorporating NM-D-Phe arise from two distinct modifications to the standard L-phenylalanine residue:

-

N-methylation: The substitution of the amide proton with a methyl group introduces significant steric hindrance, which restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This loss of a hydrogen bond donor and the potential to favor cis-amide bonds are key factors in its conformational influence.[1][2] N-methylation is a well-established strategy to enhance proteolytic stability and improve membrane permeability.[1][3][4]

-

D-Configuration: Natural proteins are composed almost exclusively of L-amino acids. The incorporation of a D-amino acid, the enantiomer (mirror image) of its L-counterpart, induces a local reversal of the polypeptide chain's directionality.[5][6][7] This can disrupt or even invert canonical secondary structures. For example, a sequence of D-amino acids can form a left-handed helix, the mirror image of the conventional right-handed alpha-helix.[6]

The combination of these two features in a single residue, NM-D-Phe, provides a powerful tool for precise control over peptide conformation and function.

Fundamental Effects on Protein Secondary Structure

The introduction of NM-D-Phe into a peptide sequence can induce predictable and profound changes in its secondary structure. These effects are a direct consequence of the steric and stereochemical constraints imposed by the modified residue.

Disruption of Canonical Secondary Structures

-

α-Helices: The N-methyl group of NM-D-Phe removes the amide proton necessary for the canonical (i, i+4) hydrogen bonding pattern that stabilizes α-helices. This, combined with the steric bulk of the methyl group, acts as a strong helix-breaker.[8] Studies have shown that N-methylation can destabilize helical peptides by 0.3 to 1.7 kcal/mole, depending on the position.[8] The D-configuration further disrupts the right-handed helical twist favored by L-amino acids.

-

β-Sheets: In β-sheets, the peptide backbone is more extended. While the D-configuration can be more readily accommodated in β-turns, the N-methylation can still introduce steric clashes that disrupt the regular hydrogen bonding patterns between adjacent strands. However, in some contexts, N-methylation can stabilize β-turn conformations.[2]

Promotion of Turn and Atypical Conformations

The steric hindrance from the N-methyl group and the reversed stereochemistry of the D-isomer often force the peptide backbone to adopt turn-like structures, such as β-turns and γ-turns.[2] This ability to induce turns is a key feature exploited in the design of peptidomimetics and constrained cyclic peptides. Furthermore, N-methylation can increase the propensity for the peptide bond preceding the NM-D-Phe residue to adopt a cis conformation, a feature that is rare in standard peptides but can be critical for the bioactivity of certain natural products like cyclosporine A.[9]

The following table summarizes the expected effects of NM-D-Phe incorporation on common secondary structures:

| Secondary Structure | Expected Effect of NM-D-Phe Incorporation | Rationale |

| α-Helix | Strong disruption/termination | Loss of N-H for hydrogen bonding; Steric hindrance from N-methyl group; D-configuration disrupts right-handed twist.[8] |

| β-Sheet | Potential disruption of inter-strand H-bonding | Steric clashes from N-methyl group. |

| β-Turn | Promotion/Stabilization | The conformational constraints imposed by both N-methylation and D-configuration can favor turn structures.[2] |

| Random Coil | Increased local ordering | The restricted rotation around the backbone reduces conformational freedom.[1] |

Experimental Workflow for a Comprehensive Structural Analysis

A multi-pronged analytical approach is essential for elucidating the precise structural consequences of incorporating NM-D-Phe. The following workflow outlines the key experimental stages, from synthesis to high-resolution structural analysis.

Caption: Workflow for structural analysis of NM-D-Phe peptides.

Peptide Synthesis and Purification

The incorporation of NM-D-Phe into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS).

Protocol: SPPS of NM-D-Phe-containing Peptides

-

Resin Selection: Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) based on the desired C-terminus of the peptide.

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (standard or Fmoc-N-methyl-D-phenylalanine-OH) in DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours. Note: Coupling of N-methylated amino acids can be sluggish due to steric hindrance.[4] Double coupling or the use of stronger coupling reagents may be necessary.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

Spectroscopic Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.

Protocol: CD Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-0.2 mg/mL). The buffer should be transparent in the far-UV region.

-

Data Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the resulting spectrum using deconvolution algorithms to estimate the percentages of α-helix, β-sheet, and random coil.[10]

-

Expected Signature: A peptide with a high degree of random coil will show a strong negative band near 200 nm. The incorporation of NM-D-Phe is expected to reduce the characteristic signals for α-helices (negative bands at 222 and 208 nm) and β-sheets (a negative band around 218 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[10]

Protocol: 2D NMR for Structural Analysis

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like DMSO-d₆) to a concentration of 1-5 mM.

-

1D ¹H Spectrum: Acquire a one-dimensional proton NMR spectrum to assess sample purity and proper folding.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space proximities between protons (within ~5 Å), which is crucial for determining the peptide's three-dimensional fold.[2][10] NOESY is suitable for larger peptides, while ROESY is often better for smaller peptides.

-

-

Structure Calculation: Use the distance restraints derived from NOESY/ROESY spectra, along with dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

Key NMR Observables for NM-D-Phe:

-

The N-methyl group will appear as a singlet in the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm.

-

A strong NOE between the N-methyl protons and the preceding residue's α-proton is indicative of a trans-amide bond, while an NOE to its own α-proton suggests a cis-amide bond.

-

Data Interpretation and Case Study Insights

The interpretation of spectroscopic data requires a careful comparison between the NM-D-Phe-containing peptide and an appropriate control (e.g., the all-L or non-methylated analogue).

Hypothetical Case Study:

Consider a 10-residue peptide known to adopt an α-helical conformation. Replacing an L-Ala at position 5 with NM-D-Phe would likely lead to the following observations:

-

CD Spectrum: A significant decrease in the negative ellipticity at 222 nm, indicating a loss of helical content.

-

NMR Analysis:

-

Disappearance of medium-range NOEs (e.g., between the amide proton of residue i and residue i+3 or i+4) characteristic of an α-helix.

-

Appearance of new, short-range NOEs around the NM-D-Phe residue, possibly indicating a turn conformation.

-

The chemical shifts of protons near the modification site would be significantly altered, reflecting the change in the local electronic environment.

-

Caption: Logical impact of NM-D-Phe on an alpha-helical peptide.

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its dual nature—combining steric hindrance and stereochemical inversion—provides a robust mechanism for disrupting canonical secondary structures and promoting well-defined turn conformations. A thorough understanding of its structural effects, gained through a combination of synthesis, spectroscopy, and computational modeling, is essential for its rational application in drug design and materials science. As our ability to synthesize and analyze complex peptides continues to advance, the strategic use of modifications like NM-D-Phe will undoubtedly play an increasingly important role in the development of next-generation peptide-based therapeutics and functional biomaterials.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. D-Amino acid - Wikipedia [en.wikipedia.org]

- 8. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Exploring the Function of N-methylated Amino Acids in Bioactive Peptides: An In-depth Technical Guide

Abstract

In the landscape of modern therapeutics, peptides have emerged as highly selective and potent drug candidates. However, their inherent limitations, such as poor metabolic stability and low cell permeability, have historically hindered their widespread clinical application.[1] Among the various chemical modification strategies to overcome these hurdles, N-methylation of the peptide backbone has proven to be a powerful and versatile tool.[1][2] This in-depth technical guide explores the multifaceted role of N-methylation in modulating the physicochemical and biological properties of peptides, providing a comprehensive resource for researchers, scientists, and drug development professionals. N-methylation, the substitution of an amide proton with a methyl group, profoundly influences a peptide's conformational flexibility, hydrogen bonding capacity, and susceptibility to enzymatic degradation.[1] These molecular alterations can translate into significant improvements in pharmacokinetic profiles, including enhanced stability, increased membrane permeability, and even the potential for oral bioavailability.[1][3][4] This guide will delve into the core principles of N-methylation, its impact on peptide properties, detailed experimental protocols for its implementation, and its successful application in drug design.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen of a peptide backbone instigates a cascade of structural and functional changes that can be strategically exploited in drug design.[1] These alterations are instrumental in transforming a promising peptide lead into a viable drug candidate.[2]

Conformational Control and Pre-organization for Enhanced Receptor Binding

N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[1][2] This constraint can pre-organize the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[2] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[2] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation rarely observed in non-proline residues of unmodified peptides, which can be crucial for mimicking natural receptor-binding motifs.

Enhanced Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of N-methylation is the marked improvement in resistance to proteolytic degradation.[5] Proteases, the enzymes responsible for peptide breakdown, recognize and cleave specific amide bonds. The steric bulk of the N-methyl group shields the adjacent amide bond from enzymatic attack, thereby increasing the peptide's half-life in biological fluids.[1][5] This enhanced stability is crucial for peptide-based therapeutics, as it can prolong their in vivo half-life, improving their efficacy and reducing the frequency of administration. Interestingly, the protective effect is not limited to the immediate site of methylation; a single N-methyl group can reduce proteolysis over a four-residue window.[5]

Improved Cell Permeability and the Quest for Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[1][2][6] This is achieved through two primary mechanisms:

-